8-Allyl-2-methoxy-[1,5]naphthyridine
Description
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-methoxy-8-prop-2-enyl-1,5-naphthyridine |
InChI |
InChI=1S/C12H12N2O/c1-3-4-9-7-8-13-10-5-6-11(15-2)14-12(9)10/h3,5-8H,1,4H2,2H3 |
InChI Key |
YTFOSSXNLZKAAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CN=C2C=C1)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent profiles are summarized below:
Key Observations :
- Position 8 substituents dictate reactivity and biological activity. Chloro derivatives (e.g., 8-chloro-2-methoxy) are common intermediates for further functionalization, while allyl groups offer synthetic versatility.
- Methoxy at position 2 is conserved across analogs, likely due to its role in stabilizing the aromatic system and improving solubility.
Physicochemical Properties :
- Lipophilicity : Allyl substituents increase LogP compared to chloro or methoxy groups (e.g., predicted LogP for 8-allyl-2-methoxy: ~2.5 vs. 1.8 for 8-chloro-2-methoxy).
- Solubility : Methoxy groups enhance aqueous solubility, critical for bioavailability in drug design.
Q & A
Q. Q1. What are the common synthetic routes for 8-Allyl-2-methoxy-[1,5]naphthyridine, and how are key intermediates validated?
The synthesis typically involves multi-step reactions:
Core Formation : Cyclization of pyridine derivatives (e.g., via Vilsmeier-Haack or Pd-catalyzed cross-coupling) to generate the naphthyridine scaffold.
Functionalization : Methoxy group introduction via methylation (e.g., methyl iodide/K₂CO₃), followed by allylation at position 8 using allyl halides under basic conditions .
Validation : Intermediates are confirmed via H/C NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm) and LC-MS. Purity is assessed by HPLC (>95%) .
Q. Q2. Which analytical techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?
- Primary Techniques :
- NMR : H/C NMR for substituent positions (allyl protons: δ 5.0–6.0 ppm; methoxy: δ 3.8–4.0 ppm).
- HRMS : Exact mass confirmation (e.g., [M+H] for C₁₂H₁₃N₂O: 217.0971).
- Ambiguity Resolution :
Advanced Synthesis Challenges
Q. Q3. How can regioselective allylation at the 8-position be optimized to avoid competing reactions?
Regioselectivity is influenced by:
- Catalytic Systems : Pd(PPh₃)₄ with allyl bromides in DMF at 80°C minimizes side reactions (e.g., 2-position substitution).
- Steric Effects : Bulky directing groups (e.g., methoxy at position 2) favor allylation at the less hindered 8-position .
- Kinetic Control : Lower temperatures (0–25°C) reduce thermodynamic byproducts .
Q. Q4. What strategies mitigate decomposition during storage or reaction conditions?
- Storage : Under inert atmosphere (N₂/Ar) at –20°C in anhydrous DMSO or THF.
- Stabilizers : Addition of radical scavengers (e.g., BHT) inhibits oxidative degradation of the allyl group.
- Reaction Solvents : Avoid protic solvents (e.g., H₂O/ROH) to prevent hydrolysis .
Biological Activity and Mechanistic Studies
Q. Q5. What in vitro assays are suitable for screening the biological activity of this compound derivatives?
- Enzyme Inhibition : Fluorescence-based assays (e.g., topoisomerase II inhibition using supercoiled DNA relaxation).
- Antiproliferative Activity : MTT assay against cancer lines (e.g., HeLa, HL-60) with IC₅₀ calculations .
- Antimicrobial Screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
Q. Q6. How can molecular docking elucidate the compound’s interaction with therapeutic targets?
- Target Selection : Prioritize enzymes with known naphthyridine affinity (e.g., SHP2 phosphatase, DNA topoisomerases).
- Docking Workflow :
- Protein Preparation : PDB structures (e.g., 5TAS for SHP2) minimized in MOE or AutoDock.
- Ligand Optimization : DFT-based geometry optimization (B3LYP/6-31G*).
- Binding Analysis : Focus on H-bonding (methoxy O) and π-alkyl interactions (allyl group) .
Data Interpretation and Contradictions
Q. Q7. How should researchers address discrepancies in reported biological activities of naphthyridine derivatives?
- Experimental Replication : Standardize assays (e.g., cell line passage number, serum concentration).
- Structural Confirmation : Re-analyze disputed compounds via NMR/HRMS to rule out impurities.
- Meta-Analysis : Compare IC₅₀ values across studies using normalized metrics (e.g., logP-adjusted potency) .
Q. Q8. What computational models predict the impact of substituents on bioactivity?
- QSAR Models : Use CoMFA/CoMSIA to correlate substituent properties (Hammett σ, molar refractivity) with activity.
- Machine Learning : Train random forest models on public datasets (e.g., ChEMBL) to prioritize allyl/methoxy modifications .
Stability and Reactivity
Q. Q9. What are the dominant degradation pathways under physiological conditions?
- Hydrolysis : Methoxy group cleavage in acidic environments (pH <4).
- Oxidation : Allyl group epoxidation (CYP450-mediated) forms reactive intermediates.
- Mitigation : Prodrug strategies (e.g., acetyl-protected methoxy) enhance stability .
Advanced Mechanistic Probes
Q. Q10. How can isotope labeling track metabolic fate in cellular systems?
- C-Labeling : Incorporate C at the methoxy or allyl group for LC-MS metabolomics.
- Mechanistic Insight : Identify phase I/II metabolites (e.g., glutathione adducts) to map detox pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
